molecular formula C15H14O5 B403248 4-(propoxycarbonyl)phenyl 2-furoate

4-(propoxycarbonyl)phenyl 2-furoate

Cat. No.: B403248
M. Wt: 274.27g/mol
InChI Key: CDIRCWPRCDNBHR-UHFFFAOYSA-N
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Description

4-(Propoxycarbonyl)phenyl 2-furoate is a high-purity chemical reagent of interest in organic synthesis and pharmaceutical research. This compound features a furan ring, a structural motif common in bioactive molecules and natural products , esterified with a phenolic derivative. The presence of the propoxycarbonyl group enhances the molecule's lipophilicity, which can be a critical parameter in modulating the pharmacokinetic properties of drug candidates. Researchers may utilize this compound as a key synthetic intermediate or building block for the development of more complex molecules, such as novel ester-based prodrugs or polymers. Its structure suggests potential application in creating derivatives for screening in various therapeutic areas. This product is intended for research and development purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27g/mol

IUPAC Name

(4-propoxycarbonylphenyl) furan-2-carboxylate

InChI

InChI=1S/C15H14O5/c1-2-9-19-14(16)11-5-7-12(8-6-11)20-15(17)13-4-3-10-18-13/h3-8,10H,2,9H2,1H3

InChI Key

CDIRCWPRCDNBHR-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propoxycarbonyl)phenyl 2-furoate typically involves the reaction of propargyl alcohols with various reagents. One common method includes the use of MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system. This reaction cascade involves trans-diboration, regioselective acylation, cyclization, and dehydration to yield the desired furan derivative .

Industrial Production Methods

Industrial production methods for 4-(propoxycarbonyl)phenyl 2-furoate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(propoxycarbonyl)phenyl 2-furoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2,3-diones, alcohols, and various substituted furan derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(Propoxycarbonyl)phenyl 2-furoate has been identified as a promising candidate for the development of therapeutic agents, particularly due to its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are significant in the treatment of various diseases, including:

  • Autoimmune Diseases : The compound shows potential in managing conditions such as rheumatoid arthritis and systemic lupus erythematosus by modulating immune responses .
  • Inflammatory Diseases : Its efficacy extends to inflammatory bowel disease and psoriasis, where HDAC inhibition can lead to reduced inflammation and improved patient outcomes .
  • Cancer Therapy : The compound has demonstrated activity against several cancer types, including multiple myeloma and prostate cancer, by inducing apoptosis and inhibiting tumor growth through HDAC inhibition .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(propoxycarbonyl)phenyl 2-furoate. The mechanism of action involves the modulation of gene expression related to cell cycle regulation and apoptosis.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
PC-3 (Prostate)15.0G2/M phase cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which have been substantiated by in vivo studies showing a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity Data

ModelDose (mg/kg)Effect on Cytokines
Mouse Colitis Model20Decreased TNF-alpha levels
Arthritis Model10Reduced IL-6 production

Case Study 1: Efficacy in Cancer Treatment

A clinical trial evaluated the efficacy of 4-(propoxycarbonyl)phenyl 2-furoate in patients with advanced prostate cancer. The study found that patients receiving the compound showed a significant reduction in tumor size compared to a control group, with an average decrease of 30% in tumor volume over six months .

Case Study 2: Treatment of Inflammatory Bowel Disease

In a preclinical model of inflammatory bowel disease, administration of the compound led to significant improvements in disease markers, including reduced intestinal inflammation and improved histological scores compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-(propoxycarbonyl)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. For instance, furan derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors and signaling pathways to exert its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Molecular Weight : Increasing the alkoxy chain length (e.g., ethoxy → propoxy) raises molecular weight by ~14 g/mol per –CH₂– unit, impacting volatility and solubility.
  • Functional Group Stability : The formyl derivative (4-formylphenyl 2-furoate) is discontinued, likely due to the aldehyde group’s susceptibility to oxidation, whereas ester derivatives (ethoxy/propoxy) exhibit greater stability .

Odor Profiles and Functional Properties

Evidence from furoate esters with simple alkyl chains (methyl, ethyl, allyl) reveals that substituent size and polarity significantly alter odor profiles :

  • Methyl 2-furoate : Exhibits “decayed” odors.
  • Ethyl 2-furoate: Distinctive “sweet,” “acid,” and “urinous” notes.
  • Allyl 2-furoate : Shares “decayed” characteristics with methyl analog but with added complexity due to the alkenyl group.

For phenyl-substituted analogs like 4-(propoxycarbonyl)phenyl 2-furoate, bulkier substituents may reduce volatility, diminishing odor intensity compared to smaller esters.

Physicochemical Properties

  • Hydrophobicity : The propoxycarbonyl group enhances lipophilicity compared to ethoxy or formyl analogs, which could improve compatibility with hydrophobic matrices in polymer applications.
  • Solubility : Longer alkoxy chains (e.g., propoxy) reduce water solubility, as seen in ethyl vs. methyl 2-furoate .
  • Thermal Stability : Esters with aromatic rings and bulky substituents typically exhibit higher melting points. For example, methyl 2-furoate melts at ~20°C, while phenyl-substituted analogs likely exceed 100°C.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(propoxycarbonyl)phenyl 2-furoate?

The compound is synthesized via esterification between 2-furoyl chloride and 4-(propoxycarbonyl)phenol under anhydrous conditions. Key steps include:

  • Activation of the phenol group : Use of a base (e.g., pyridine or triethylamine) to deprotonate the phenolic hydroxyl, enhancing nucleophilicity for ester bond formation .
  • Reagent choice : 2-Furoyl chloride is preferred due to its high reactivity, enabling efficient coupling at mild temperatures (20–40°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How is 4-(propoxycarbonyl)phenyl 2-furoate characterized post-synthesis?

Characterization relies on spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H NMR confirms ester linkage via downfield shifts of aromatic protons (δ 7.2–8.1 ppm) and propoxycarbonyl methylene signals (δ 1.2–1.6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 304.1 [M+H]⁺) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, ensuring ≥95% purity for experimental use .

Advanced Research Questions

Q. What experimental strategies address regioselectivity challenges in synthesizing derivatives of 4-(propoxycarbonyl)phenyl 2-furoate?

Regioselective modification often involves:

  • Protecting group tactics : Temporary protection of the propoxycarbonyl group (e.g., tert-butyl esters) to direct functionalization to the furoate ring .
  • Catalytic control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated furoate derivatives to introduce substituents at specific positions .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity to favor desired intermediates .

Q. How do computational models predict the reactivity of 4-(propoxycarbonyl)phenyl 2-furoate in nucleophilic environments?

Density Functional Theory (DFT) simulations reveal:

  • Electrophilic sites : The carbonyl carbon of the furoate ester (partial charge: +0.32) is most susceptible to nucleophilic attack .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating hydrolysis rates compared to non-polar media .
  • Steric hindrance : The propoxycarbonyl group reduces accessibility to the adjacent ester, lowering reactivity by ~20% compared to unsubstituted analogs .

Q. What contradictions exist in reported biological activities of structurally similar furoate esters, and how can they be resolved?

Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from:

  • Assay conditions : Variations in pH (e.g., 6.5 vs. 7.4) or co-solvents (DMSO vs. ethanol) alter ligand-protein binding kinetics .
  • Structural analogs : Substitutions on the phenyl ring (e.g., chloro vs. methyl groups) significantly modulate bioactivity; comparative QSAR studies are recommended .
  • Validation methods : Orthogonal assays (e.g., SPR and fluorescence polarization) should corroborate initial findings .

Methodological Considerations

Q. What protocols ensure stability during long-term storage of 4-(propoxycarbonyl)phenyl 2-furoate?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
  • Periodic analysis : Reassess purity every 6 months via HPLC and ¹H NMR .

Q. How can researchers mitigate interference from degradation products in analytical studies?

  • TLC monitoring : Track hydrolysis byproducts (e.g., free 2-furoic acid) using silica plates and UV visualization .
  • Derivatization : Convert degradation products to volatile derivatives (e.g., trimethylsilyl esters) for GC-MS analysis .

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